Tienoimidazoline
Thienoimidazolidines are a class of heterocyclic compounds that exhibit diverse structural features and unique chemical properties, making them of significant interest in the pharmaceutical and materials science fields. These molecules incorporate a thiazolidine ring fused with a thiophene ring, which confers upon them both amide-like and sulfur-containing functionalities. Due to their versatile nature, thienoimidazolidines have been employed as intermediates or building blocks for synthesizing other complex structures. In drug discovery, these compounds are often evaluated for their potential as inhibitors of various enzymes, receptors, and ion channels due to the presence of functional groups that can interact with biological targets. Additionally, they have shown promise in material science applications owing to their electronic properties, which make them suitable for use in organic electronics and optoelectronic devices. The structural diversity and tunability of thienoimidazolidines allow for the design and synthesis of molecules with tailored properties, making them a valuable tool in both academic research and industrial development.

Struttura | Nome chimico | CAS | MF |
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Trimethaphan | 7187-66-8 | C22H25N2OS |
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1H-Thieno[3,4-d]imidazole-4-butanoicacid, hexahydro-2-oxo-, (3aS,4S,6aR)- | 669-72-7 | C9H14N2O3S |
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Bisnorbiotin; (3S,4S,5S)-form | 51606-79-2 | C8H12N2O3S |
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2-Pentenoic acid,5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-, (2E)- | 10118-85-1 | C10H14N2O3S |
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(+)-Biotinol | 53906-36-8 | C10H18N2O2S |
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(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopentcdinden-4(3H)-one | 1160173-32-9 | C8H12N2OS |
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2,3-didehydro-biotin | 27368-91-8 | C10H14N2O3S |
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(3aS,4S,6aR)-4-(hex-5-yn-1-yl)-hexahydro-1H-thieno3,4-dimidazol-2-one | 1373128-13-2 | C11H16N2OS |
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1H-Thieno[3,4-d]imidazol-2(3H)-one, tetrahydro-, 5,5-dioxide, cis- | 40226-95-7 | C5H8N2O3S |
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(S,R)-Allylic Dimethylphenyl Biotin | 452100-87-7 | C24H26N2O3S |
Letteratura correlata
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
Fornitori consigliati
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Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
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钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises
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